

## CCZ01048 for PET Imaging of Malignant Melanoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Malignant melanoma, the most aggressive form of skin cancer, necessitates early and accurate diagnosis for effective treatment. The melanocortin 1 receptor (MC1R) is a highly attractive target for molecular imaging due to its significant overexpression in the majority of melanomas. [1][2][3][4][5] **CCZ01048**, a potent  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) analogue, has emerged as a promising radiotracer for positron emission tomography (PET) imaging of this malignancy.[6] This technical guide provides a comprehensive overview of the preclinical evaluation of [ $^{68}$ Ga]Ga-**CCZ01048**, detailing its mechanism of action, experimental protocols, and key quantitative data.

## Introduction

**CCZ01048** is a peptide-based radiopharmaceutical designed for the targeted imaging of malignant melanoma. It is an analogue of  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) that has been modified to incorporate a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with positron-emitting radionuclides such as Gallium-68 ( $^{68}$ Ga).[1][2] The core peptide, Nle-CycMSHhex, is a lactam bridge-cyclized  $\alpha$ -MSH analogue that exhibits high affinity and specificity for the melanocortin 1 receptor (MC1R).[1][2] The introduction of a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker in **CCZ01048** has been shown to enhance tumor uptake and improve tumor-to-normal tissue contrast in preclinical models.[1][3][7]



## **Mechanism of Action**

The efficacy of [<sup>68</sup>Ga]Ga-**CCZ01048** as a PET imaging agent for melanoma stems from its specific binding to the MC1R. This G-protein coupled receptor is highly expressed on the surface of most melanoma cells.[1][2] Following intravenous administration, [<sup>68</sup>Ga]Ga-**CCZ01048** circulates in the bloodstream and preferentially accumulates at sites of melanoma by binding to MC1R. The subsequent internalization of the receptor-ligand complex leads to the retention of the radiotracer within the tumor cells.[1][2][6][8] The positron emissions from the chelated <sup>68</sup>Ga can then be detected by a PET scanner, allowing for the non-invasive visualization and quantification of tumor lesions.





Click to download full resolution via product page

Caption: Mechanism of [68Ga]Ga-CCZ01048 action in melanoma PET imaging.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical evaluations of **CCZ01048**.

Table 1: In Vitro Characteristics of CCZ01048

| Parameter                  | Value          | Cell Line | Reference |
|----------------------------|----------------|-----------|-----------|
| Binding Affinity (Ki)      | 0.31 nM        | B16F10    | [6]       |
| Dissociation Constant (Kd) | 0.74 ± 0.13 nM | B16F10    | [8]       |

Table 2: Radiochemical Properties of [68Ga]Ga-CCZ01048

| Parameter                                 | Value          | Reference |
|-------------------------------------------|----------------|-----------|
| Radiochemical Purity                      | > 99%          | [8]       |
| Specific Activity                         | 118.4 TBq/mmol | [8]       |
| In Vivo Stability (15 min p.i. in plasma) | > 93% intact   | [1][2]    |
| Partition Coefficient (Log P)             | -2.31 ± 0.08   | [8]       |

Table 3: In Vitro Cell Internalization of [68Ga]Ga-CCZ01048 in B16F10 Cells

| Time Post-Treatment | Internalization (%) | Reference |
|---------------------|---------------------|-----------|
| 30 min              | ~31%                | [8]       |
| 120 min             | 55-62%              | [1]       |
| 240 min             | ~62%                | [8]       |
|                     |                     |           |

Table 4: Biodistribution of [68Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (%ID/g)



| Organ   | 1 hour post-<br>injection | 2 hours post-<br>injection | Reference |
|---------|---------------------------|----------------------------|-----------|
| Tumor   | 12.3 ± 3.3                | 21.9 ± 4.6                 | [1][2]    |
| Blood   | -                         | -                          | [1][2]    |
| Kidneys | 4.7 ± 0.5                 | 5.5 ± 0.4                  | [1][2]    |
| Muscle  | -                         | -                          | [1][2]    |
| Bone    | -                         | -                          | [1][2]    |

Table 5: Tumor-to-Organ Ratios for [68Ga]Ga-**CCZ01048** in B16F10 Tumor-Bearing Mice at 2 hours post-injection

| Ratio           | Value        | Reference |
|-----------------|--------------|-----------|
| Tumor-to-Blood  | 96.4 ± 13.9  | [1][2]    |
| Tumor-to-Muscle | 210.9 ± 20.9 | [1][2]    |
| Tumor-to-Bone   | 39.6 ± 11.9  | [1][2]    |
| Tumor-to-Kidney | 4.0 ± 0.9    | [1][2]    |

Table 6: Biodistribution of [68Ga]Ga-**CCZ01048** in Human SK-MEL-1 Tumor-Bearing Mice (%ID/g)

| Time Post-Injection | Tumor Uptake | Reference |
|---------------------|--------------|-----------|
| 1 hour              | 6.42 ± 0.63  | [9]       |
| 2 hours             | 6.59 ± 1.31  | [9]       |

# **Experimental Protocols Peptide Synthesis**



**CCZ01048** (DOTA-Pip-Nle-CycMSHhex) was synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1] The synthesis was performed on an automated peptide synthesizer.[1] Following cleavage from the resin and deprotection, the crude peptide was purified by high-performance liquid chromatography (HPLC).[9]

## Radiolabeling of CCZ01048 with <sup>68</sup>Ga

The radiolabeling of **CCZ01048** with <sup>68</sup>Ga is a crucial step in the preparation of the PET tracer.





Click to download full resolution via product page

Caption: Workflow for the radiolabeling of CCZ01048 with <sup>68</sup>Ga.



#### **Detailed Protocol:**

- 68Ga Elution: 68Ga was eluted from a 68Ge/68Ga generator using 0.6 M HCl.[10]
- Purification: The eluted <sup>68</sup>Ga was purified using a DGA resin column.[10]
- Reaction Mixture: The purified <sup>68</sup>Ga solution was mixed with **CCZ01048** peptide (25 μg) and HEPES buffer (2 M, pH 5.4).[10]
- Radiolabeling Reaction: The reaction was carried out with microwave heating for 1 minute.
   [10]
- Purification of Radiolabeled Peptide: The reaction mixture was purified by HPLC on a semipreparative C18 column.[10]
- Quality Control: The radiochemical purity of the final product, [68Ga]Ga-CCZ01048, was
  determined by radio-thin-layer chromatography (RTLC) and HPLC to be greater than 99%.[8]

## **In Vitro Cell Internalization Assay**

This assay quantifies the rate and extent of [68Ga]Ga-CCZ01048 internalization into melanoma cells.

#### Protocol:

- Cell Seeding: B16F10 murine melanoma cells were seeded in 24-well plates and allowed to adhere overnight.[10]
- Incubation: [68Ga]Ga-**CCZ01048** was added to the cells, and the plates were incubated at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).[10]
- Wash: After incubation, the cells were washed with phosphate-buffered saline (PBS) to remove unbound radiotracer.[10]
- Membrane-Bound Fraction Collection: The membrane-bound radioactivity was collected by incubating the cells with an acid solution (0.2 M acetic acid, 0.5 M NaCl, pH 2.6) on ice.[10]



- Internalized Fraction Collection: The cells were then lysed to collect the internalized fraction.
   [10]
- Radioactivity Measurement: The radioactivity of both the membrane-bound and internalized fractions was measured using a gamma counter.[10]

## In Vivo PET Imaging and Biodistribution Studies

These studies evaluate the tumor-targeting capabilities and pharmacokinetic profile of [68Ga]Ga-**CCZ01048** in animal models of melanoma.





Click to download full resolution via product page

**Caption:** Workflow for in vivo PET imaging and biodistribution studies.



#### Protocol:

- Animal Models: Female C57BL/6J mice for the B16F10 murine melanoma model and NOD-SCID mice for the SK-MEL-1 human melanoma model were used.[8][9]
- Tumor Implantation: A suspension of melanoma cells (e.g., 1x10<sup>7</sup> B16F10 cells) was subcutaneously injected into the shoulder of each mouse.[8]
- Radiotracer Administration: Once tumors reached an appropriate size, mice were intravenously injected with [68Ga]Ga-CCZ01048.
- PET/CT Imaging: Static or dynamic PET/CT scans were acquired at various time points post-injection (p.i.), typically at 1 and 2 hours.[1][9]
- Biodistribution: Following the final imaging session, mice were euthanized. Tumors and major organs were excised, weighed, and their radioactivity was measured in a gamma counter.
- Data Analysis: The tissue radioactivity was decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios were then calculated.

## Conclusion

[68Ga]Ga-CCZ01048 has demonstrated exceptional promise as a PET imaging agent for malignant melanoma in preclinical studies. Its high affinity for MC1R, efficient radiolabeling, favorable in vivo stability, and high tumor uptake with excellent tumor-to-background contrast make it a strong candidate for clinical translation.[1][2][8] Further investigations, including first-in-human studies, are warranted to establish its clinical utility for the diagnosis, staging, and monitoring of treatment response in patients with malignant melanoma.[11] The potential for CCZ01048 to be labeled with therapeutic radionuclides also opens up possibilities for its use as a theranostic agent for the targeted radionuclide therapy of melanoma.[1][2][3][4][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PET and SPECT Imaging of Melanoma: State of the Art PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. First-in-human dosimetry and safety evaluation of 68Ga-αMSH derivative for PET imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCZ01048 for PET Imaging of Malignant Melanoma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417215#ccz01048-for-pet-imaging-of-malignant-melanoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com